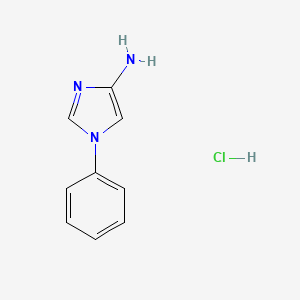

1-phenyl-1H-imidazol-4-amine hydrochloride

Vue d'ensemble

Description

1-Phenyl-1H-imidazol-4-amine hydrochloride is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-imidazol-4-amine hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Phenyl-1H-imidazol-4-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions:

Oxidation: Molecular oxygen or other oxidizing agents.

Reduction: Hydrogen gas or hydride donors.

Substitution: Halides or other nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include disubstituted imidazoles and other imidazole derivatives with various functional groups .

Applications De Recherche Scientifique

1-Phenyl-1H-imidazol-4-amine hydrochloride has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry It serves as a fundamental building block in the synthesis of more complex molecules.

- Biology It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

- Medicine The compound is explored for potential therapeutic properties, including antimicrobial and anticancer activities.

- Industry It is utilized in the development of new materials and catalysts.

Detailed Analysis

- IDO Inhibitors Systematic studies of 4-phenyl-imidazole (4-PI) derivatives have been undertaken with the goal of developing more potent Indoleamine 2,3-dioxygenase (IDO) inhibitors for treating cancer, chronic viral infections, and other diseases characterized by pathological immune suppression . Computational docking experiments guided design and synthesis efforts with analogs of 4-PI, focusing on interactions with the active site entrance, the interior of the active site, and heme iron binding .

- Structure-Activity Relationship Structural modifications to the 4-PI skeleton focused on exploiting three binding interactions with IDO: the active site entrance region, the interior of the active site, and the heme iron binding group . The results of the study include a ten-fold improvement in 4-PI potency . Two of the most potent inhibitors in the study illustrate the benefits of using sulfur moieties over oxygen or fluorine to enhance protein-ligand interactions in the binding site of IDO .

- Chemical Reactions this compound undergoes oxidation, reduction, and nucleophilic substitution reactions. Oxidation can be achieved using molecular oxygen or other oxidizing agents, while reduction can be performed using hydrogen gas or hydride donors. Substitution reactions involve halides or other nucleophiles under basic or acidic conditions. Major products include disubstituted imidazoles and other imidazole derivatives with various functional groups.

- Mechanism of Action The compound's primary target is Putative Cytochrome P450, interacting with its target by catalyzing an oxidative C-C coupling reaction. It affects the biochemical pathway involving the oxidation of α-amino nitriles, resulting in the formation of highly conjugated pigments. Imidazole compounds are generally known for their high solubility in water and other polar solvents. Environmental factors, such as the compound’s solubility in water and other polar solvents, can influence its action, efficacy, and stability.

Mécanisme D'action

The mechanism of action of 1-phenyl-1H-imidazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

4-Phenyl-1H-imidazole: Another phenyl-substituted imidazole with similar chemical properties.

1H-Pyrazol-4-ylamine: A structurally related compound with a pyrazole ring instead of an imidazole ring.

4-(1H-benzo[d]imidazol-2-yl)aniline: A benzimidazole derivative with different substitution patterns.

Uniqueness: 1-Phenyl-1H-imidazol-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.

Activité Biologique

1-Phenyl-1H-imidazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H10ClN3

- Molecular Weight : 197.65 g/mol

- CAS Number : 158688-63-2

The compound is characterized by its imidazole ring structure, which is known for conferring various biological properties.

This compound interacts with multiple biochemical pathways, primarily through enzyme inhibition and receptor modulation. Its structural features allow it to bind effectively to target proteins, leading to significant pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes involved in metabolic pathways.

- Receptor Modulation : It may act on various receptors, influencing cellular signaling and function.

Biological Activities

The biological activities of 1-phenyl-1H-imidazol-4-amino hydrochloride can be summarized as follows:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its effectiveness against breast (MCF7), brain (SF-268), and lung (NCI-H460) cancer cells, with notable IC50 values indicating its potential as an anticancer agent.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF7 | 1-Phenyl derivative | 3.79 |

| SF-268 | 1-Phenyl derivative | 12.50 |

| NCI-H460 | 1-Phenyl derivative | 42.30 |

Antiviral Properties

The compound has also been evaluated for its antiviral activity, showing effectiveness against viruses such as HSV-1. Its mechanism may involve interference with viral replication processes.

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, the compound exhibits anti-inflammatory effects in various models, making it a candidate for treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

-

Antitumor Activity Study :

- A study synthesized various derivatives and assessed their antitumor properties against A549 lung cancer cells. Some derivatives induced apoptosis at low concentrations (IC50 = 0.95 nM) while inhibiting VEGF-induced proliferation in endothelial cells.

-

Enzyme Inhibition Investigation :

- Another study focused on the inhibitory effects on Aurora-A kinase, a target in cancer therapy. Compounds exhibited IC50 values as low as 0.067 µM, indicating strong inhibitory potential.

Propriétés

IUPAC Name |

1-phenylimidazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-9-6-12(7-11-9)8-4-2-1-3-5-8;/h1-7H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFMDJOUWMSRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.